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molecular formula C12H12ClNO2 B8333457 8-Chloro-2-hydroxymethyl-7-methoxymethylquinoline

8-Chloro-2-hydroxymethyl-7-methoxymethylquinoline

Cat. No. B8333457
M. Wt: 237.68 g/mol
InChI Key: HOBDMVRSROHDDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08173620B2

Procedure details

Referring to FIG. 20, NaBH4 (0.0028 g, 0.074 mmol) was added to a solution of 9c (0.0397 g, 0.158 mmol) in ethanol (4 mL). The mixture was stirred for 20 min. The solvent was evaporated, and the resulting solid residue was dissolved in chloroform, then washed with water (×2) followed by brine, dried over MgSO4, and concentrated to afford 10c (0.0396 g, 0.156 mmol, 99%) as a white, crystalline solid (mp 84-87° C.): 1H NMR (CDCl3) δ 8.09 (1H, d, J=8.4 Hz), 7.71 (1H, d, J=8.8 Hz), 7.52 (1H, d, J=9.2 Hz), 7.24 (1H, d, J=8.4 Hz), 5.41 (2H, s), 4.94 (2H, s) 3.58 (3H, s); 13C NMR (CDCl3) δ 160.3, 154.2, 144.1, 137.2, 127.0, 124.4, 120.0, 117.4, 117.2, 95.7, 64.4, 56.8; FTIR (neat) 3342, 2925, 1615, 1155, 1005, 835, 781 cm−1; MS (ESI) m/z calculated for (C12H12ClNO3+H)+ 254 (35Cl) and 256 (37Cl), found 254 (35Cl) and 256 (37Cl); HRMS (ESI) m/z calculated for (C12H12ClNO3+H)+ 254.0584 (35Cl) and 256.0554 (37Cl), found 254.0577 (35Cl) and 256.0546 (37Cl).
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.0028 g
Type
reactant
Reaction Step Two
Name
Quantity
0.0397 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Cl:3][C:4]1[C:5]([CH2:16][O:17][CH3:18])=[CH:6][CH:7]=[C:8]2[C:13]=1[N:12]=[C:11]([CH:14]=[O:15])[CH:10]=[CH:9]2>C(O)C>[Cl:3][C:4]1[C:5]([CH2:16][O:17][CH3:18])=[CH:6][CH:7]=[C:8]2[C:13]=1[N:12]=[C:11]([CH2:14][OH:15])[CH:10]=[CH:9]2 |f:0.1|

Inputs

Step One
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.0028 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0.0397 g
Type
reactant
Smiles
ClC=1C(=CC=C2C=CC(=NC12)C=O)COC
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the resulting solid residue was dissolved in chloroform
WASH
Type
WASH
Details
washed with water (×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC=1C(=CC=C2C=CC(=NC12)CO)COC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.156 mmol
AMOUNT: MASS 0.0396 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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